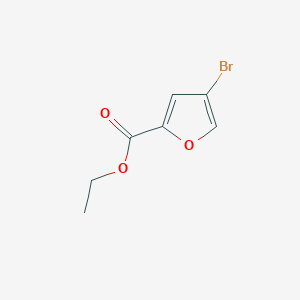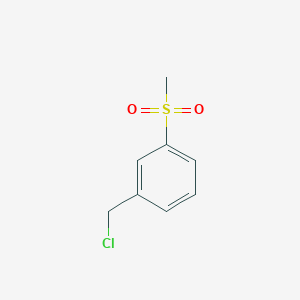
4-(4-Fluorobenzyloxy)-1h-pyridin-2-one
Übersicht
Beschreibung
“4-(4-Fluorobenzyloxy)-1h-pyridin-2-one” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that similar compounds, such as 4-(4-Fluorobenzyloxy)benzaldehyde2 and 4-(4-Fluorobenzyloxy)phenylboronic acid3, are used in research and development4.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4-(4-Fluorobenzyloxy)-1h-pyridin-2-one”. However, related compounds like pinacol boronic esters are known to be valuable building blocks in organic synthesis5.Molecular Structure Analysis
The molecular structure of “4-(4-Fluorobenzyloxy)-1h-pyridin-2-one” is not directly available. However, a similar compound, 4-(4-Fluorobenzyloxy)benzyl alcohol, has a molecular formula of C14H13FO2, an average mass of 232.250 Da, and a monoisotopic mass of 232.089951 Da6.Chemical Reactions Analysis
Specific chemical reactions involving “4-(4-Fluorobenzyloxy)-1h-pyridin-2-one” are not readily available. However, organofluorine compounds, which this compound is a part of, are known for their reactivity and are often used in research and development7.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Fluorobenzyloxy)-1h-pyridin-2-one” are not directly available. However, a similar compound, 4-(4-Fluorobenzyloxy)benzaldehyde, is known to be a solid at room temperature2.Safety And Hazards
The safety data sheet for 4-(4-Fluorobenzyloxy)benzaldehyde suggests that it is not considered hazardous according to the 2012 OSHA Hazard Communication Standard2. However, it is recommended to avoid contact with skin and eyes, and not to breathe in the dust2.
Zukünftige Richtungen
The future directions for “4-(4-Fluorobenzyloxy)-1h-pyridin-2-one” are not directly available. However, organofluorine compounds are widely used in research and development, suggesting potential future applications7.
Please note that this analysis is based on the available information and similar compounds. For a more accurate and comprehensive analysis, further research and experimentation would be required.
Eigenschaften
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c13-10-3-1-9(2-4-10)8-16-11-5-6-14-12(15)7-11/h1-7H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOJUQBGIVXKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=O)NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzyloxy)-1h-pyridin-2-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL](/img/structure/B3145921.png)







